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Compound of Interest

Compound Name: N3-C2-NHS ester

Cat. No.: B2368670 Get Quote

An In-Depth Technical Guide to N3-C2-NHS Ester: A Heterobifunctional Linker for

Bioconjugation and ADC Development

Introduction
N3-C2-NHS ester, also known by its systematic name 3-Azidopropanoate-N-

hydroxysuccinimide ester, is a heterobifunctional crosslinking reagent designed for advanced

bioconjugation applications.[1] It possesses two distinct reactive moieties: an N-

hydroxysuccinimide (NHS) ester and a terminal azide (N3) group, connected by a two-carbon

(C2) spacer. This dual functionality allows for a sequential, two-step conjugation strategy.

The NHS ester group provides high reactivity towards primary amines, such as the lysine

residues found on the surface of proteins and antibodies, forming a stable amide bond.[2][3]

The azide group is a key component for "click chemistry," enabling highly efficient and specific

ligation to molecules containing an alkyne group.[4][5] This powerful combination makes N3-
C2-NHS ester an invaluable tool, particularly in the field of antibody-drug conjugate (ADC)

development, where it serves as a non-cleavable linker to covalently attach cytotoxic payloads

to monoclonal antibodies.[4][5]

Core Chemical and Physical Properties
The fundamental properties of N3-C2-NHS ester are summarized below. This data is critical for

calculating molar quantities, understanding solubility, and ensuring proper handling.

Table 1: Chemical and Physical Data for N3-C2-NHS Ester
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Property Value Reference

CAS Number 850180-76-6 [1]

Molecular Weight 212.165 g/mol [1]

Purity ≥98% [1]

Physical State Liquid (Oil) [1]

IUPAC Name

(diazyn-1-ium-1-yl)({3-[(2,5-

dioxopyrrolidin-1-yl)oxy]-3-

oxopropyl})azanide

[1]

Canonical SMILES

N#[N+]

[N-]CCC(=O)ON1C(=O)CCC1

=O

[1]

LogP -0.917 [1]

| Hydrogen Bond Acceptors | 5 |[1] |

Table 2: Recommended Storage Conditions for Stock Solutions

Temperature Storage Duration Reference

-80°C Up to 6 months [5][6]

| -20°C | Up to 1 month |[5][6] |

Mechanism of Action and Reactivity
The utility of N3-C2-NHS ester stems from the orthogonal reactivity of its two functional groups.

Amine-Reactive NHS Ester Linkage
The NHS ester is a highly efficient acylating agent that reacts with unprotonated primary

aliphatic amines to form a stable and effectively irreversible amide bond.[2] This reaction, a

form of nucleophilic acyl substitution, is the workhorse of bioconjugation for labeling proteins,

antibodies, and other amine-containing biomolecules.[2] The reaction proceeds rapidly in
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aqueous environments, typically at a slightly alkaline pH to ensure the primary amine is

deprotonated and thus nucleophilic.[2][3]
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Figure 1: NHS ester reaction with a primary amine.

Azide Group for Click Chemistry
The azide moiety serves as a handle for "click chemistry," a class of reactions known for their

high yield, specificity, and biocompatibility. N3-C2-NHS ester is compatible with the two most

common forms of azide-alkyne cycloaddition.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal

alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole linkage.

[4][5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In a copper-free alternative, the azide

reacts spontaneously with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or

bicyclo[6.1.0]nonyne (BCN), to form a triazole.[4][5] This is particularly useful for

conjugations in living systems where copper toxicity is a concern.
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Figure 2: Azide cycloaddition reaction pathways.

Application Workflow: Antibody-Drug Conjugate
(ADC) Synthesis
N3-C2-NHS ester is ideally suited for constructing ADCs. The process involves a two-stage

sequential conjugation that ensures a controlled and well-defined final product.

Antibody Modification: The antibody is first reacted with N3-C2-NHS ester. The NHS ester

groups selectively couple to lysine residues on the antibody surface, introducing azide

functionalities.

Payload Conjugation: An alkyne-modified cytotoxic drug (payload) is then introduced. The

conjugation is achieved via click chemistry (either CuAAC or SPAAC), where the azide

groups on the antibody react with the alkyne groups on the drug, forming the final ADC.
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Figure 3: Logical workflow for ADC synthesis.

Experimental Protocols
The following are generalized protocols for the use of N3-C2-NHS ester. Optimization may be

required depending on the specific biomolecules involved.

Protocol for Protein Labeling with N3-C2-NHS Ester
This protocol describes the first step of the conjugation: introducing the azide handle onto a

protein or antibody.

Materials:

N3-C2-NHS ester

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Protein/antibody solution (in an amine-free buffer, e.g., PBS)
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Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 7.2-8.5.[2]

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

Reagent Preparation: Immediately before use, prepare a concentrated stock solution (e.g.,

10-50 mM) of N3-C2-NHS ester in anhydrous DMSO or DMF.[2]

Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10

mg/mL) in the Reaction Buffer. The buffer must be free of primary amines (e.g., Tris) that

would compete with the reaction.

Reaction Initiation: Add a 5- to 20-fold molar excess of the N3-C2-NHS ester stock solution

to the protein solution. Mix gently and thoroughly.

Incubation: Allow the reaction to proceed for 30-120 minutes at room temperature or for 2-4

hours at 4°C.[2] The optimal time and temperature should be determined empirically.

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-

100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes.

Purification: Remove excess, unreacted N3-C2-NHS ester and the NHS byproduct by

passing the reaction mixture through a desalting column or by dialyzing against a suitable

buffer (e.g., PBS).

Characterization: The resulting azide-modified protein is now ready for the subsequent click

chemistry reaction. The degree of labeling can be quantified if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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